N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1-adamantyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-20(22-21-10-15-6-16(11-21)8-17(7-15)12-21)18-9-19(23-26-18)25-13-14-4-2-1-3-5-14/h1-5,9,15-17H,6-8,10-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUPIFGAJFFOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=NO4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide, chemists typically start with readily available precursors. One common approach involves:
Formation of Isoxazole Ring:
Starting with a benzyl alcohol derivative.
Reacting with hydroxylamine to form an oxime.
Cyclizing the oxime to form the isoxazole ring.
Attachment of Adamantane Core:
Using an adamantan-1-yl derivative.
Coupling the adamantane moiety with the isoxazole intermediate under appropriate conditions, often using a base and a suitable solvent.
Formation of Carboxamide Group:
Introducing the carboxamide functionality through amidation reactions.
Ensuring precise control of reaction conditions to achieve high yields and purity.
Industrial Production Methods: Scaling up these reactions for industrial production involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to maximize efficiency and minimize waste. Flow chemistry and continuous synthesis methods might be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions: N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide undergoes various reactions, including:
Oxidation: Oxidative cleavage to modify the functional groups.
Reduction: Hydrogenation to reduce certain double bonds.
Substitution: Halogenation, nitration, or other electrophilic substitutions on the benzyl group.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing hydrogen gas with metal catalysts such as palladium.
Substitution: Utilizing reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄).
Major Products:
Products vary based on the reaction but can include modified isoxazole derivatives, reduced adamantane moieties, or substituted benzyl compounds.
Scientific Research Applications
N-((1s,3s)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide finds applications across multiple fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways due to its structural similarities with bioactive compounds.
Medicine: Investigated for its potential therapeutic properties in treating various diseases.
Industry: Applied in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. Its mechanism of action often involves:
Binding to Receptors: Engaging specific receptors or enzymes in biological systems.
Modulating Pathways: Influencing biochemical pathways related to inflammation, metabolism, or cell signaling.
Interacting with Proteins: Forming complexes with proteins to alter their function or stability.
Comparison with Similar Compounds
Table 1: Key Comparisons
Physicochemical Properties
- Isoxazole vs. Benzyloxycarbonyl: The target’s benzyloxy-isoxazole differs from benzyloxycarbonyl groups in ’s GC376, a protease inhibitor.
Inferred Bioactivity
- Antiviral Potential: Compound 27 () inhibits Chikungunya virus via covalent cysteine targeting, suggesting the target’s isoxazole-carboxamide scaffold may share mechanistic parallels .
- Protease Inhibition : GC376 () utilizes a benzyloxycarbonyl group for protease binding, implying the target’s benzyloxy moiety could enhance enzyme interaction .
Biological Activity
N-((1S,3S)-adamantan-1-yl)-3-(benzyloxy)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features an isoxazole core substituted with an adamantane moiety and a benzyloxy group. The general structure can be represented as follows:
Synthesis typically involves the reaction of appropriate isoxazole derivatives with benzyloxy and adamantane-containing reagents. Detailed synthetic pathways can be found in specialized literature focusing on isoxazole derivatives .
Anticancer Properties
Research indicates that isoxazole derivatives exhibit significant anticancer activity. A study evaluated the cytotoxic effects of various isoxazoles on human promyelocytic leukemia cells (HL-60). The results demonstrated that specific isoxazole compounds induced apoptosis and cell cycle arrest, leading to decreased expression of anti-apoptotic proteins such as Bcl-2 and increased expression of p21^WAF-1, a cyclin-dependent kinase inhibitor .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Isoxazole 3 | 86 | Induces apoptosis |
| Isoxazole 6 | 755 | Cell cycle arrest |
These findings suggest that this compound may share similar mechanisms due to its structural characteristics.
NaV1.8 Inhibition
Another significant area of research involves the inhibition of voltage-gated sodium channels, particularly NaV1.8, which plays a crucial role in pain signaling. Compounds structurally related to this compound have been identified as potential inhibitors of NaV1.8, suggesting their utility in treating pain disorders .
Case Studies
Case Study 1: Anticancer Activity in Animal Models
In a preclinical study involving xenograft models of ovarian cancer, derivatives similar to this compound demonstrated significant tumor growth suppression. The treatment led to a 100% reduction in tumor size compared to control groups .
Case Study 2: Pain Management
A study focused on the analgesic properties of various isoxazole derivatives reported that compounds inhibiting NaV1.8 significantly reduced pain responses in rodent models. This suggests that this compound could be explored for its analgesic potential .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
